2-(4-methoxy-3-methylphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide
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Description
2-(4-methoxy-3-methylphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C23H24N2O2S and its molecular weight is 392.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the WSB1 protein . WSB1 is a ubiquitin ligase subunit that has been shown to regulate hypoxia-driven tumor cell migration .
Mode of Action
The compound acts as a degrader of WSB1 . By degrading WSB1, it leads to the accumulation of the Rho GDP Dissociation Inhibitor 2 (RhoGDI2) protein . This results in the reversal of downstream F-actin expression and the formation of membrane ruffles , thereby interfering with cancer cells .
Biochemical Pathways
The degradation of WSB1 and the subsequent accumulation of RhoGDI2 affect the Rho signaling pathway . This pathway is crucial for the regulation of the actin cytoskeleton, which is involved in various cellular functions including cell migration .
Result of Action
The result of the compound’s action is the disruption of cancer cell migration . By interfering with the actin cytoskeleton through the Rho signaling pathway, the compound inhibits the ability of cancer cells to migrate . This shows promising anti-cancer metastasis effects in vivo .
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Cellular Effects
Preliminary studies suggest that it may function as a WSB1 degrader, leading to the accumulation of the Rho guanosine diphosphate dissociation inhibitor 2 (RhoGDI2) protein . This could potentially reverse the expression of downstream F-actin and formation of membrane ruffles, and disturb the migration capacity of cancer cells .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Properties
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-15-11-16(7-10-21(15)27-2)12-22(26)25-23-24-20(14-28-23)19-9-8-17-5-3-4-6-18(17)13-19/h7-11,13-14H,3-6,12H2,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXZRYQTYARFRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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